molecular formula C13H13FO3 B13514960 (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B13514960
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-QWRGUYRKSA-N
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Description

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane and 3-fluorobenzoyl chloride.

    Formation of Intermediate: Cyclopentane undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-fluorobenzoyl)cyclopentane.

    Chiral Resolution: The racemic mixture of 2-(3-fluorobenzoyl)cyclopentane is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Carboxylation: The resolved (1S,2S)-2-(3-fluorobenzoyl)cyclopentane is then carboxylated using a suitable reagent like carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.

    Reduction: Formation of 3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound with similar but distinct properties.

    2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: A structurally similar compound with a chlorine atom instead of fluorine.

    2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid: A compound with a methyl group instead of fluorine.

Uniqueness

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m0/s1

InChI Key

YWYRHYHQPXIURO-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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